molecular formula C27H41NO4 B593248 17-phenyl trinor Prostaglandin F2alpha diethyl amide

17-phenyl trinor Prostaglandin F2alpha diethyl amide

Cat. No.: B593248
M. Wt: 443.6 g/mol
InChI Key: CDQCYBXRNLOTSU-JATUTAOYSA-N
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Description

Bimatoprost diethyl amide is a synthetic analog of prostaglandin F2α, where the C-1 carboxyl group has been modified to an N-diethyl amide. This compound is primarily researched for its potential ocular hypotensive activity, which makes it a candidate for treating conditions like glaucoma .

Mechanism of Action

Target of Action

The primary target of 17-phenyl trinor Prostaglandin F2alpha diethyl amide is the FP receptor . This receptor is a part of the prostaglandin (PG) family, which plays a crucial role in a variety of physiological processes. The FP receptor specifically mediates the actions of Prostaglandin F2alpha (PGF2alpha), a potent bioactive lipid .

Mode of Action

This compound acts as an agonist of the FP receptor . This means it binds to the FP receptor and activates it, mimicking the action of the natural ligand, PGF2alpha . The activation of the FP receptor leads to various downstream effects, including the mobilization of calcium in cells .

Biochemical Pathways

The activation of the FP receptor by this compound leads to a series of biochemical reactions. These reactions are part of the Cyclooxygenase Pathway , which is involved in the production of prostanoids, including prostaglandins, prostacyclins, and thromboxanes. These molecules play key roles in inflammation, fever, and the formation of blood clots .

Pharmacokinetics

It is known that the compound is adiethyl amide analog of PGF2alpha . This modification likely affects its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability compared to the parent compound .

Result of Action

The activation of the FP receptor by this compound has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys . This suggests that the compound may have potential therapeutic applications in conditions such as glaucoma and ocular hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other molecules that can bind to the FP receptor. Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bimatoprost diethyl amide typically involves the modification of prostaglandin F2α. The key step is the conversion of the carboxyl group at the C-1 position to an N-diethyl amide. This can be achieved through a series of reactions including esterification, amidation, and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Bimatoprost diethyl amide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Bimatoprost diethyl amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .

Scientific Research Applications

Chemistry

In chemistry, Bimatoprost diethyl amide is used as a model compound to study the behavior of prostaglandin analogs. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity .

Biology

Biologically, Bimatoprost diethyl amide is studied for its effects on cellular pathways, particularly those involved in intraocular pressure regulation. It serves as a tool to understand the mechanisms of prostaglandin analogs in ocular tissues .

Medicine

In medicine, Bimatoprost diethyl amide is investigated for its potential to treat glaucoma and other conditions characterized by elevated intraocular pressure. Its ability to lower intraocular pressure makes it a promising candidate for therapeutic applications .

Industry

Industrially, Bimatoprost diethyl amide is used in the development of new ophthalmic drugs. Its synthesis and modification provide insights into the production of more effective and safer medications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bimatoprost diethyl amide is unique due to its N-diethyl amide modification, which makes it resistant to corneal amidase activity. This resistance potentially enhances its stability and efficacy as an ocular hypotensive agent .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-diethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3/b10-5-,19-18+/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQCYBXRNLOTSU-JATUTAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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